

# IUPAC name for 5-Amino-2-bromophenol

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## Compound of Interest

Compound Name: 5-Amino-2-bromophenol

Cat. No.: B183262

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An In-depth Technical Guide to **5-Amino-2-bromophenol** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **5-Amino-2-bromophenol**, a significant chemical intermediate. Due to the prevalence of data on its isomer, 2-Amino-5-bromophenol, this document will address both compounds to offer a thorough comparative analysis for researchers, scientists, and drug development professionals. The structural distinctions between these isomers are critical for their application in synthesis and biological activity.

## Chemical Identity and Properties

The nomenclature of substituted phenols can lead to ambiguity. The compound specified, **5-Amino-2-bromophenol**, is structurally distinct from its more commonly cited isomer, 2-Amino-5-bromophenol. The positions of the amino and bromo substituents on the phenol ring define their unique chemical properties and reactivity.

Data Presentation: Physicochemical Properties

The quantitative data for **5-Amino-2-bromophenol** and its key isomers are summarized below for clear comparison.

Property	5-Amino-2-bromophenol	2-Amino-5-bromophenol	4-Amino-2-bromophenol
CAS Number	55120-56-4[1][2]	38191-34-3[3][4]	16750-67-7[5]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO[1][2]	C <sub>6</sub> H <sub>6</sub> BrNO[3][4]	C <sub>6</sub> H <sub>6</sub> BrNO[5]
Molecular Weight	188.02 g/mol [1][2]	188.02 g/mol [3][4]	188.02 g/mol [5]
Melting Point	139 °C or 150 °C[1]	125-127 °C (recrystallized)[3]	Not Available
Predicted Density	1.768 g/cm <sup>3</sup> [1]	Not Available	Not Available
pKa (Predicted)	Not Available	8.79 ± 0.10	Not Available
LogP (Predicted)	2.32 (XLogP3)[1]	1.74[6]	1.8[5]
Topological Polar Surface Area (TPSA)	46.2 Å <sup>2</sup> [1]	46.25 Å <sup>2</sup> [6]	46.3 Å <sup>2</sup> [5]
SMILES	<chem>C1=CC(=C(C=C1N)O)Br</chem> [7]	<chem>C1=CC(=C(C=C1Br)O)N</chem> [4]	<chem>C1=C(C(=CC=C1O)N)Br</chem>
InChIKey	UTWKTHGCIITRAB-UHFFFAOYSA-N[7]	DRQWUAAWZFIVTF-UHFFFAOYSA-N[4]	CBQJZWGBFZAUEV-UHFFFAOYSA-N[5]

## Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and application of these compounds. While specific protocols for **5-Amino-2-bromophenol** are not extensively published, reliable methods for its isomer, 2-Amino-5-bromophenol, are well-documented and provide a template for potential synthetic strategies.

### Synthesis of 2-Amino-5-bromophenol (CAS 38191-34-3)

Two primary methods for the synthesis of 2-Amino-5-bromophenol are reported:

**Method 1: Reduction of 5-bromo-2-nitrophenol**[3] This procedure involves the reduction of a nitro group to an amine.

- **Dissolution:** Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.
- **Reduction:** Add sodium bisulfite (9.76 mmol, 85% pure) to the solution and stir at room temperature for 15 minutes.
- **Acidification:** After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.
- **Extraction:** Extract the aqueous mixture three times with 40 mL portions of diethyl ether.
- **Workup:** Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Recrystallize the crude product from an ether/hexane mixed solvent system to obtain pure 2-amino-5-bromophenol.[3]

**Method 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide**[3] This method involves the deprotection of an acetamide group.

- **Reaction Setup:** Prepare a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (5.87 mmol) in a mixture of 30 mL of ethanol and 30 mL of 3 M HCl.
- **Reflux:** Heat the suspension to 100 °C and maintain at reflux for 3 hours.
- **Neutralization:** Add 45 mL of 1 M Na<sub>2</sub>CO<sub>3</sub> to the mixture.
- **Solvent Removal:** Remove the ethanol under reduced pressure.
- **Extraction:** Extract the residue with three 250 mL portions of dichloromethane (DCM).
- **Workup:** Dry the combined organic layers and concentrate to yield the product.[3]

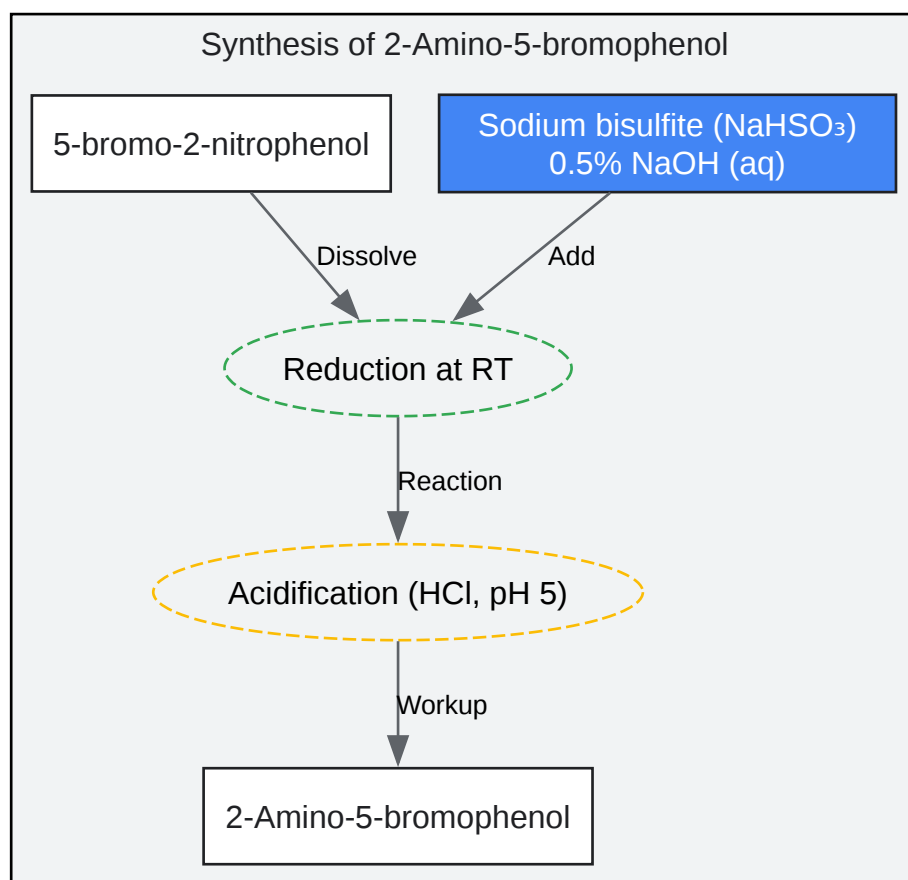
## Spectroscopic Characterization

The identity and purity of the synthesized compounds are confirmed using spectroscopic methods. Based on reported data for 2-Amino-5-bromophenol:[3]

- $^1\text{H}$  NMR (500 MHz,  $\text{CD}_3\text{CN}$ ):  $\delta$  7.08 (bs, 1H), 6.82 (d, 1H,  $J=2\text{Hz}$ ), 6.78 (dd, 1H,  $J=8.2\text{Hz}$ ), 6.56 (d, 1H,  $J=8\text{Hz}$ ), 4.03 (bs, 2H).
- IR (KBr,  $\text{cm}^{-1}$ ): 3496 (broad, O-H), 3377, 3298 (N-H), 1598, 1502, 1431 (aromatic C=C).[3]

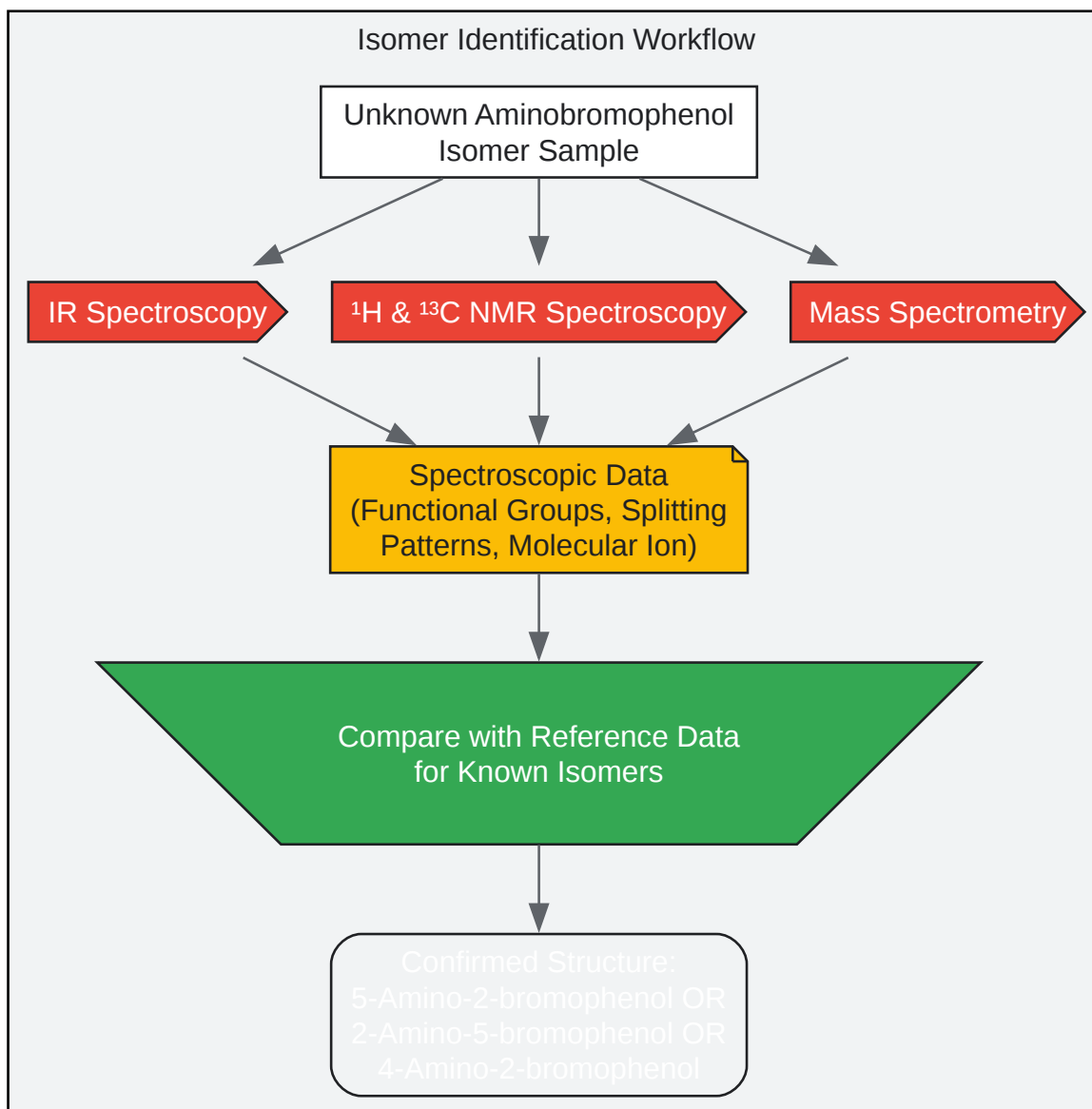
## Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex chemical processes and logical workflows.



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Caption: Synthesis of 2-Amino-5-bromophenol via reduction.



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Caption: Logical workflow for spectroscopic isomer identification.

## Role in Research and Drug Development

Aminobromophenols are valuable scaffolds in medicinal chemistry and materials science.

- **Pharmaceutical Intermediates:** 2-Amino-5-bromophenol is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).<sup>[8]</sup>

Its versatile structure, with three distinct functional groups, allows for a wide range of chemical transformations.

- **Biological Activity of Bromophenols:** Naturally occurring bromophenols, particularly those isolated from marine algae, exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.<sup>[9][10]</sup> This highlights the therapeutic potential of this class of compounds.
- **Anticancer Potential:** 2-Amino-5-bromophenol has demonstrated anticancer activity against the MCF7 breast cancer cell line. The mechanism may involve DNA binding and subsequent inhibition of protein synthesis.
- **Prodrug Development:** The amino and hydroxyl groups present in these molecules are ideal handles for creating prodrugs.<sup>[11]</sup> Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as bioavailability, by masking or modifying functional groups.<sup>[12]</sup>

## Safety and Handling

Proper safety precautions are essential when handling aminobromophenols.

- **5-Amino-2-bromophenol (CAS 55120-56-4):**
  - **Hazard Statements:** Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
- **2-Amino-5-bromophenol (CAS 38191-34-3):**
  - **Hazard Statements:** Harmful if swallowed (H302), May cause an allergic skin reaction (H317).<sup>[4][13]</sup> Additional sources may also list skin and eye irritation warnings.
- **General Handling:** These compounds should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.

This technical guide provides a foundational understanding of **5-Amino-2-bromophenol** and its closely related isomer, 2-Amino-5-bromophenol. The compiled data on their

physicochemical properties, detailed synthesis protocols, and roles in drug development are intended to support further research and innovation in the field.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)